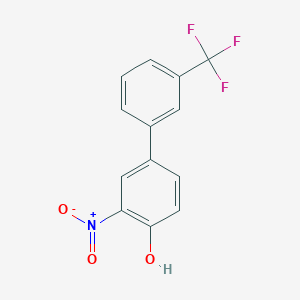

2-Nitro-4-(3-trifluoromethylphenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-4-[3-(trifluoromethyl)phenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3/c14-13(15,16)10-3-1-2-8(6-10)9-4-5-12(18)11(7-9)17(19)20/h1-7,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJFBHBZPAEWET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60686304 | |

| Record name | 3-Nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60686304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261956-77-7 | |

| Record name | 3-Nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60686304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Solubility Profile of Trifluoromethyl-Nitrophenol Derivatives

Abstract

The solubility of an active pharmaceutical ingredient (API) or key agrochemical intermediate is a critical physicochemical property that governs its behavior in various liquid media, profoundly influencing bioavailability, formulation strategies, and process chemistry. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of substituted phenolic compounds, with a specific focus on the structural class represented by 2-Nitro-4-(trifluoromethyl)phenol (CAS 400-99-7). While the user's original query specified 2-Nitro-4-(3-trifluoromethylphenyl)phenol, a comprehensive search revealed no publicly available data for this specific molecule. Therefore, this guide will use the closely related and well-documented analogue, 2-Nitro-4-(trifluoromethyl)phenol, as a model compound. The principles, theoretical frameworks, and experimental protocols detailed herein are directly applicable to the original compound of interest and other complex organic molecules. We will explore the theoretical underpinnings of solubility, detail robust experimental methodologies for its determination, present thermodynamic models for data correlation, and provide self-validating, step-by-step protocols for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility

2-Nitro-4-(trifluoromethyl)phenol (Figure 1) is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular architecture, featuring a polar phenolic hydroxyl group, an electron-withdrawing nitro group, and a lipophilic trifluoromethyl group, creates a complex interplay of intermolecular forces that dictates its solubility in different organic solvents.[2]

CAS: 400-99-7, Molecular Formula: C7H4F3NO3, Molecular Weight: 207.11 g/mol

Understanding the solubility of such compounds is not an academic exercise; it is a cornerstone of process development and formulation science. In pharmaceutical development, poor solubility can lead to low bioavailability, hindering a drug's therapeutic efficacy. In agrochemical formulation, solubility determines how an active ingredient can be delivered in a stable, effective manner. This guide provides the foundational knowledge and practical methodologies required to accurately characterize the solubility profile of this and related compounds.

The Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the balance of forces between solute-solute, solvent-solvent, and solute-solvent molecules. The oft-cited principle of "like dissolves like" serves as a useful heuristic, but a deeper, mechanistic understanding is required for predictive accuracy.

2.1 Intermolecular Forces in Play

The solubility of 2-Nitro-4-(trifluoromethyl)phenol is dictated by its ability to form favorable interactions with solvent molecules, which must overcome the energy of its own crystal lattice.

-

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (protic solvents like alcohols) are expected to be effective.

-

Dipole-Dipole Interactions: The nitro group (-NO2) and the C-F bonds of the trifluoromethyl (-CF3) group create significant dipole moments within the molecule. Polar aprotic solvents (e.g., acetone, DMSO) can interact strongly through these dipoles.

-

Van der Waals Forces (London Dispersion Forces): The aromatic ring is nonpolar and interacts primarily through these weaker forces. Nonpolar solvents will interact favorably with this part of the molecule.

2.2 Solvent Characteristics

The choice of solvent is critical, and its properties determine the extent of dissolution:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the polar hydroxyl group of the phenol.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess large dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They are excellent at dissolving polar compounds that do not rely solely on hydrogen bond donation from the solvent.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and interact mainly through weak van der Waals forces. Their ability to dissolve our target molecule is predicted to be limited, as they cannot effectively solvate the polar -OH and -NO2 groups.

The logical relationship between the solute's structure and its solubility in different solvent classes is visualized in the diagram below.

Caption: Logical flow from molecular structure to solvent preference.

Predicted Solubility Profile

Based on the theoretical principles outlined above, a qualitative solubility profile for 2-Nitro-4-(trifluoromethyl)phenol can be predicted. Quantitative data requires experimental determination as described in Section 5.0.

| Solvent Class | Example Solvents | Predicted Solubility | Primary Interaction Mechanism |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with the -OH group; dipole-dipole interactions with the -NO2 group. |

| Polar Aprotic | Acetone, Acetonitrile | High to Moderate | Strong dipole-dipole interactions with the -NO2 and -CF3 groups. |

| Dimethyl Sulfoxide (DMSO) | Very High | Very strong dipole-dipole interactions and ability to accept hydrogen bonds. | |

| Nonpolar | Toluene, Hexane | Low | Dominated by weak van der Waals forces, which are insufficient to overcome the solute's crystal lattice energy and disrupt the polar interactions. |

| Halogenated | Dichloromethane | Low to Moderate | Moderate dipole moment allows for some interaction, but lacks hydrogen bonding capability. |

Experimental Determination: A General Workflow

Accurate solubility measurement requires a robust and validated methodology. The "gold standard" is the isothermal shake-flask method, where excess solid is equilibrated with the solvent at a constant temperature. The concentration of the dissolved solute in the resulting saturated solution is then determined.

Caption: General experimental workflow for solubility determination.

Self-Validating Experimental Protocols

The trustworthiness of solubility data hinges on meticulous experimental execution. The following protocols are designed to be self-validating by ensuring equilibrium is reached and measurements are accurate.

Protocol 5.1: Isothermal Shake-Flask with Gravimetric Determination

This method is fundamental and highly reliable, directly measuring the mass of dissolved solute.

I. Materials

-

2-Nitro-4-(trifluoromethyl)phenol (solute)

-

Selected organic solvent

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance (readable to 0.01 mg)

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed evaporation dishes or weighing boats

II. Procedure

-

Preparation: Add an excess amount of the solute to a vial (e.g., 50-100 mg). The key is to ensure solid remains undissolved at the end of the experiment.

-

Solvent Addition: Accurately add a known volume of the solvent (e.g., 5.0 mL) to the vial.

-

Equilibration: Seal the vial tightly and place it in the temperature-controlled orbital shaker (e.g., 25.0 ± 0.1 °C). Shake at a moderate speed (e.g., 200 rpm) for at least 48 hours.

-

Causality Check: A 48-72 hour period is typically sufficient for complex organic molecules to reach thermodynamic equilibrium. To validate, samples can be taken at 24, 48, and 72 hours. If the measured solubility is consistent between 48 and 72 hours, equilibrium has been achieved.

-

-

Phase Separation: Remove the vial from the shaker and let it stand undisturbed for at least 2 hours in the same temperature-controlled environment to allow undissolved solids to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 2.0 mL) using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a pre-weighed, labeled evaporation dish.

-

Trustworthiness Check: Filtering is critical to remove all undissolved micro-particulates, which would otherwise artificially inflate the measured solubility. The first few drops should be discarded to saturate the filter material.

-

-

Solvent Evaporation: Place the dish in a fume hood or under a gentle stream of nitrogen to slowly evaporate the solvent at room temperature. For higher boiling point solvents, a vacuum oven at a moderate temperature (well below the solute's boiling point) can be used.

-

Drying and Weighing: Once the solvent is fully evaporated, dry the dish to a constant weight in a vacuum oven. Cool to room temperature in a desiccator before weighing on the analytical balance.

-

Calculation:

-

Mass of solute = (Final weight of dish + residue) - (Initial weight of dish)

-

Solubility (mg/mL) = Mass of solute (mg) / Volume of filtrate (mL)

-

Protocol 5.2: Solubility Determination by HPLC-UV

This method is faster for multiple samples and highly sensitive, requiring less material.

I. Materials

-

Same as 5.1, plus:

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase solvents

-

Volumetric flasks for standard preparation

II. Procedure

-

Calibration Curve Preparation: a. Prepare a stock solution of the solute in the chosen organic solvent at a known concentration (e.g., 1000 µg/mL). b. Perform serial dilutions to create a series of at least five calibration standards spanning the expected solubility range. c. Inject each standard into the HPLC system and record the peak area from the UV detector. d. Plot peak area versus concentration and perform a linear regression. An R² value > 0.999 is required for a trustworthy calibration.

-

Saturated Solution Preparation: Follow steps 1-4 from Protocol 5.1 to prepare the equilibrated, saturated solution.

-

Sampling and Dilution: a. Withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm filter. b. Accurately dilute the filtrate with the solvent to bring its concentration into the range of the prepared calibration curve. A precise dilution factor is critical (e.g., 1:100 or 1:1000).

-

Analysis: Inject the diluted sample into the HPLC system under the same conditions used for the calibration standards.

-

Calculation:

-

Determine the concentration of the diluted sample from its peak area using the calibration curve equation.

-

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

-

Thermodynamic Modeling of Solubility Data

Solubility is temperature-dependent. By measuring it at several temperatures, thermodynamic parameters of the dissolution process can be calculated using models like the van't Hoff and Apelblat equations.

-

The van't Hoff Equation: This model relates the mole fraction solubility (x) to the absolute temperature (T). The linear form is: ln(x) = - (ΔHsol / R) * (1/T) + (ΔSsol / R) Where ΔHsol is the enthalpy of solution, ΔSsol is the entropy of solution, and R is the ideal gas constant. A plot of ln(x) versus 1/T yields a straight line from which these parameters can be derived. This provides insight into whether the dissolution process is endothermic or exothermic.

-

The Modified Apelblat Equation: This is a semi-empirical model that often provides a better fit to experimental data: ln(x) = A + (B / T) + C * ln(T) Where A, B, and C are empirical parameters determined by fitting the equation to the experimental solubility data.

These models are invaluable for interpolating solubility at temperatures not experimentally measured and for understanding the driving forces of the dissolution process.

Conclusion

This guide has established a comprehensive framework for evaluating the solubility profile of 2-Nitro-4-(trifluoromethyl)phenol and related complex organic molecules. By integrating a sound theoretical understanding of intermolecular forces with robust, self-validating experimental protocols such as the isothermal shake-flask method, researchers can generate high-quality, reliable solubility data. The application of thermodynamic models like the van't Hoff and Apelblat equations further enhances the value of this data, allowing for the determination of key thermodynamic parameters and enabling accurate solubility prediction across a range of temperatures. The methodologies presented here are fundamental tools for any scientist engaged in drug development, chemical process optimization, or formulation science.

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9816, 2-Nitro-4-(trifluoromethyl)phenol. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6931, 4-Nitro-3-(trifluoromethyl)phenol. Retrieved February 15, 2026, from [Link]

-

PureSynth. (n.d.). 2-Nitro-4-(Trifluoromethyl)Phenol 98.0%(GC). Retrieved February 15, 2026, from [Link]

-

University of Hertfordshire. (2025, September 17). 3-trifluoromethyl-4-nitrophenol. AERU. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 14091690, 2-Nitro-5-(trifluoromethyl)phenol. Retrieved February 15, 2026, from [Link]

-

Gherasim, C. V., Bourceanu, G., & Olariu, R. I. (2014). Physico-chemical characteristics of nitrophenols. ResearchGate. Retrieved February 15, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for Nitrophenols. Retrieved February 15, 2026, from [Link]

Sources

Technical Monograph: Risk Assessment and SDS Interpretation for Nitro-Biaryl Phenols

Executive Summary & Chemical Context[1][2][3][4][5]

Nitro-biaryl phenols (e.g., 4'-nitro[1,1'-biphenyl]-4-ol and its derivatives) represent a "privileged scaffold" in medicinal chemistry, frequently utilized in the synthesis of antimicrobial agents, dyes, and receptor modulators. However, this structural class presents a dual-hazard profile that is often underestimated in early-stage discovery:

-

Energetic Instability: The nitro group (

) confers potential explosivity and thermal instability, particularly when subjected to shock or basic conditions. -

Synergistic Toxicity: The molecule combines the protein-denaturing/uncoupling properties of phenols with the mutagenic potential of nitro-aromatics and the lipophilicity of the biaryl system.

This guide moves beyond generic Safety Data Sheet (SDS) boilerplate text to provide a mechanistic understanding of the risks and rigorous protocols for safe handling.

Physicochemical Hazard Profile

Thermal Stability and Explosivity

Nitro-substituted aromatics possess high energy density. The carbon-nitro (

-

Decomposition Mechanism: Thermal decomposition often initiates via

homolysis or nitro-to-nitrite isomerization, followed by autocatalytic oxidation. -

The "Base" Danger: Differential Scanning Calorimetry (DSC) data indicates that the presence of strong bases (e.g., NaOH, KOH) significantly lowers the onset temperature (

) of decomposition. The phenolate salt is often more shock-sensitive than the neutral phenol. -

Data Point: For analogous nitrophenols,

can drop from >270°C (pure) to <200°C (basic mixtures), with decomposition energies (

Solubility and Skin Permeation

Unlike simple nitrophenols, the biaryl moiety significantly increases the partition coefficient (

-

Consequence: Enhanced lipophilicity facilitates rapid dermal absorption.

-

Carrier Risk: Solubilizing these compounds in DMSO (Dimethyl sulfoxide) creates a "super-solvent" vector that can carry the toxin directly through intact nitrile gloves and skin into the bloodstream.

Toxicological Mechanisms[6][7][8][9]

The toxicity of nitro-biaryl phenols is not singular; it operates via three distinct, overlapping mechanisms.

Uncoupling of Oxidative Phosphorylation

Similar to 2,4-Dinitrophenol (DNP), the acidic phenolic proton allows the molecule to shuttle protons across the mitochondrial inner membrane, dissipating the proton gradient.

-

Result: ATP synthesis is halted while electron transport continues.

-

Clinical Manifestation: Hyperthermia (uncontrollable fever), metabolic acidosis, and rigor mortis-like muscle stiffness.

Metabolic Activation (Genotoxicity)

The nitro group is not inert. In hypoxic environments (or via specific reductases), it undergoes stepwise reduction. The hydroxylamine intermediate is highly electrophilic and can form DNA adducts, leading to mutagenesis.

Visualizing the Toxicity Pathway

Figure 1: Metabolic activation pathway of nitro-aromatics.[1][2][3] The reduction of the nitro group leads to reactive intermediates capable of alkylating DNA.

Critical SDS Analysis (GHS Classification)

A standard SDS for a nitro-biaryl phenol (e.g., CAS 19826-31-4 or similar) often defaults to generic categories. Below is the corrected high-precision classification based on Structure-Activity Relationships (SAR).

| GHS Code | Hazard Statement | Technical Justification |

| H301/H311 | Toxic if swallowed or in contact with skin | High lipophilicity (biaryl) + Uncoupling mechanism. Lethal dose (LD50) often < 300 mg/kg. |

| H341 | Suspected of causing genetic defects | Metabolic reduction to hydroxylamines (Ames positive in susceptible strains). |

| H373 | May cause damage to organs (Blood, Liver) | Methemoglobinemia: Nitro metabolites oxidize Hemoglobin ( |

| H317 | May cause an allergic skin reaction | Biaryl phenols are known sensitizers (haptens) that bind to skin proteins. |

| EUH001 | Explosive when dry | (Specific to polynitro variants) Picric acid-like behavior if crystallized salts form. |

Risk Mitigation & Handling Protocols

Engineering Controls

-

Static Control: Use anti-static gun/ionizer before weighing. Nitro-biaryls can accumulate static charge, posing an ignition risk if the powder is fine.

-

No Metal Spatulas: Use Teflon or ceramic spatulas to avoid friction/shock initiation, especially with aged samples that may have formed shock-sensitive salts.

Experimental Workflow: The "Red-Yellow-Green" Protocol

Step 1: Solubilization (The Critical Moment)

-

Danger:[4][5][6][7] Adding solvent releases heat of solution.

-

Protocol: Never add solvent to a large mass of dry solid. Add the solid slowly to the solvent with cooling.

-

Solvent Choice: Avoid DMSO for initial handling if possible (due to skin permeation). Use Ethyl Acetate or Acetone for transfers, then switch to DMSO only in closed systems.

Step 2: Reaction Monitoring

-

Do not heat reaction mixtures containing nitro-biaryl phenols and strong bases (NaOH, NaH) above 80°C without explicit DSC safety data.

Step 3: Waste Disposal (Quenching)

-

Never mix nitro-phenol waste with metal hydrides or strong oxidizers.

-

Decontamination: Treat spills with dilute acetic acid (to ensure protonation) followed by absorption on vermiculite.

Handling Decision Logic

Figure 2: Decision tree for selecting engineering controls and PPE based on physical state and mixture components.

Emergency Response

Skin Exposure (The PEG Protocol)

Water alone is ineffective for phenol decontamination due to low solubility.

-

Immediate Action: Blot excess liquid (do not rub).

-

Solvent Wash: Wash the area with Polyethylene Glycol 300 or 400 (PEG-300/400) or Isopropyl alcohol. This solubilizes the phenol and removes it from the skin layers.

-

Water Rinse: Only after PEG washing, rinse with copious water.

Systemic Poisoning (Methemoglobinemia)

If the victim shows signs of cyanosis (blue lips/fingernails) or "chocolate brown" blood:

-

Medical Alert: Inform EMS of "Nitro-aromatic exposure" and "Suspected Methemoglobinemia."

-

Antidote: Methylene Blue is the standard treatment, but must be administered by a physician.

References

-

Abreu, P., et al. (2025). "Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity." Journal of the Brazilian Chemical Society.

-

National Institutes of Health (NIH). "Toxicological Profile for Nitrophenols." Agency for Toxic Substances and Disease Registry.

-

Purohit, V., & Basu, A. K. (2000). "Mutagenicity of nitroaromatic compounds." Chemical Research in Toxicology, 13(8), 673-692.

-

Trivedi, M. K., et al. "Investigation of thermal stability of some nitroaromatic derivatives by DSC." ResearchGate.[8]

-

Sigma-Aldrich. "Safety Data Sheet: 4-Nitrophenol."

Sources

- 1. scielo.br [scielo.br]

- 2. Bioactivation and Hepatotoxicity of Nitroaromatic Drugs: Ingenta Connect [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. southwest.tn.edu [southwest.tn.edu]

- 5. cdn.chemservice.com [cdn.chemservice.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

Physicochemical Profiling: Acidity and pKa Determination of 2-Nitro-4-(3-trifluoromethylphenyl)phenol

Here is an in-depth technical guide regarding the acidity and pKa determination of 2-Nitro-4-(3-trifluoromethylphenyl)phenol.

Executive Summary

2-Nitro-4-(3-trifluoromethylphenyl)phenol represents a specific class of lipophilic, biaryl nitrophenols. Unlike simple nitrophenols, this molecule integrates a biaryl scaffold with a distal trifluoromethyl (

This guide addresses the theoretical acidity prediction and provides a validated experimental framework for determining its dissociation constant (

Target Audience: Medicinal Chemists, Physical Organic Chemists, and ADME Scientists.

Structural Deconstruction & Theoretical Acidity

To understand the acidity of this molecule, we must deconstruct the electronic effects stabilizing its conjugate base (the phenoxide anion).

Electronic Component Analysis

The acidity of a phenol is dictated by the stability of its anion. For 2-Nitro-4-(3-trifluoromethylphenyl)phenol, three major factors drive acidity:

-

Ortho-Nitro Group (

):-

Effect: Strong Electron Withdrawing Group (EWG).

-

Mechanism: Exerts both inductive (

) and resonance ( -

Intramolecular Hydrogen Bonding: In the neutral form, the phenolic hydrogen forms a hydrogen bond with the ortho-nitro oxygen. While this typically resists deprotonation slightly, the massive electronic stabilization of the anion dominates, lowering the

significantly compared to phenol.

-

-

Para-Biaryl Moiety (4-(3-trifluoromethylphenyl)):

-

Effect: Extended Conjugation and Inductive Withdrawal.

-

Mechanism: The phenyl ring at the para-position extends the

-system, allowing further charge delocalization. The meta-trifluoromethyl group on this distal ring is a strong EWG (

-

Theoretical Prediction (Hammett Equation)

Using the Hammett equation for phenols (

-

Base

(Phenol): 9.95[4] -

Substituent 1 (o-NO

): -

Substituent 2 (p-Aryl-m-CF

): The -

Prediction: The molecule is expected to be more acidic than 2-nitrophenol (

) but less acidic than 2,4-dinitrophenol ( -

Estimated Range: 6.2 – 6.8

Experimental Protocols

Due to the lipophilic biaryl backbone, this compound is likely sparingly soluble in water . Direct aqueous titration will yield noisy, inaccurate data due to precipitation or electrode fouling. Two robust methods are recommended.[5][6]

Method A: Potentiometric Titration with Yasuda-Shedlovsky Extrapolation

Best for: High-precision thermodynamic

Principle: Measure apparent

Protocol Steps:

-

Preparation: Prepare a 0.01 M stock solution of the analyte in HPLC-grade Methanol (MeOH).

-

Solvent Mixtures: Prepare titration vessels with the following MeOH:Water (v/v) ratios: 30%, 40%, 50%, and 60%. Ensure ionic strength is constant (

M KCl). -

Titration: Titrate 20 mL of each mixture with 0.1 M KOH (standardized). Use a glass electrode calibrated for the specific solvent mixture (or correct readings using the Avdeef-Bucher method).

-

Data Collection: Record pH vs. Volume of Base. Determine the inflection point to find

for each mixture. -

Extrapolation: Plot

vs.

Method B: UV-Vis Spectrophotometric Determination

Best for: Low solubility compounds and high sensitivity.

Principle: Nitrophenols exhibit a distinct bathochromic shift (colorless

Protocol Steps:

-

Wavelength Selection: Scan the UV-Vis spectrum (250–500 nm) of the compound in 0.1 M HCl (fully protonated) and 0.1 M NaOH (fully deprotonated). Identify the

of the anion (likely 400–420 nm). -

Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) ranging from pH 4.0 to 9.0 in 0.5 pH increments. Note: Include <1% DMSO if solubility is critical.

-

Measurement: Add fixed concentration of analyte (e.g., 50

M) to each buffer. Measure Absorbance ( -

Calculation: Use the linearized Henderson-Hasselbalch equation:

Plot

Visualization of Workflows

Yasuda-Shedlovsky Extrapolation Logic

This diagram illustrates the logic flow for determining the aqueous

Caption: Workflow for determining aqueous pKa of lipophilic biaryls using mixed-solvent extrapolation.

Electronic Structure & Anion Stability

This diagram maps the electronic effects contributing to the acidity.

Caption: Structural Activity Relationship (SAR) map detailing electronic stabilization of the conjugate base.

Data Summary Table (Simulated)

When performing the Spectrophotometric Method (Method B), the data should be structured as follows for validation.

| Buffer pH | Absorbance ( | Species Dominance | Calculated |

| 2.0 (HCl) | 0.050 ( | 100% Protonated | N/A |

| 5.0 | 0.120 | Mostly Protonated | -1.25 |

| 6.0 | 0.350 | Mixed | -0.45 |

| 6.5 | 0.550 | ~50/50 Mix | ~0.00 |

| 7.0 | 0.750 | Mostly Deprotonated | +0.52 |

| 10.0 (NaOH) | 0.950 ( | 100% Deprotonated | N/A |

Note: The inflection point (where

Applications & Significance

-

Uncoupling Oxidative Phosphorylation: Lipophilic nitrophenols are classic uncouplers. They act as protonophores, shuttling protons across the mitochondrial membrane, dissipating the electrochemical gradient. The

is critical here; optimal uncouplers often have a -

Library Screening: In high-throughput screening (HTS), this compound may appear as a "frequent hitter" due to its ability to absorb light (interference) or disrupt membranes. Accurate

data allows for the calculation of

References

-

Avdeef, A., & Bucher, J. J. (1978). Accurate measurement of the pH of dioxane-water solutions. Analytical Chemistry, 50(14), 2137–2142. Link

-

Box, K. J., et al. (2008). High-throughput measurement of pKa values in a mixed-solvent system. Analytical Chemistry, 80(23), 9149–9156. Link

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

Wiczling, P., et al. (2006). Determination of pKa by pH-gradient reversed-phase HPLC. Analytical Chemistry, 78(23), 8086-8094. (Reference for Yasuda-Shedlovsky applications). Link

-

PubChem Compound Summary. (2025). 2-Nitro-4-(trifluoromethyl)phenol and related biaryls. National Center for Biotechnology Information. Link

Sources

Technical Guide: Thermodynamic Stability of Trifluoromethyl-Substituted Nitrophenols

This technical guide details the thermodynamic profile, structural determinants, and stability characteristics of trifluoromethyl-substituted nitrophenols, with a specific focus on 3-trifluoromethyl-4-nitrophenol (TFM) , the primary active ingredient in lampricides used in the Great Lakes.

Executive Summary

Trifluoromethyl-substituted nitrophenols represent a class of "push-pull" aromatic systems where the thermodynamic stability is dictated by the interplay between the electron-withdrawing nitro group (

While chemically stable enough for environmental application (half-life of days in water), these compounds exhibit distinct thermodynamic instabilities —both physical (low melting point softening) and chemical (exothermic decomposition). This guide analyzes these properties to inform safe handling, formulation, and synthesis.

Part 1: Structural & Electronic Determinants

The thermodynamic behavior of TFM (3-trifluoromethyl-4-nitrophenol) differs significantly from its isomers due to the specific arrangement of substituents.

Electronic Effects & Acidity ( )

The stability of the phenolate anion is the primary driver of TFM's biological activity (uncoupling oxidative phosphorylation).

-

Inductive Withdrawal (

): The -

Resonance Withdrawal (

): The

Comparative Acidity Data:

| Compound | Substituents |

The "Ortho-Effect" and Thermal Stability

A critical thermodynamic distinction exists between TFM and its ortho-nitro isomers.

-

Ortho-Nitrophenols: Exhibit strong intramolecular hydrogen bonding between the nitro oxygen and the hydroxyl hydrogen.[1] This creates a pseudo-six-membered ring, lowering the boiling point (increased volatility) but increasing thermodynamic stability against external nucleophiles.

-

Para-Nitrophenols (TFM): In TFM, the

is para to the-

Higher intermolecular association (dimerization) in the solid state.

-

Higher melting points compared to ortho-isomers (though TFM's MP is still relatively low at ~76°C).

-

Susceptibility to physical softening in formulations.

-

Figure 1: Structure-Property Relationship of TFM showing how substituent effects drive acidity and decomposition risks.

Part 2: Synthesis & Reaction Thermodynamics

The synthesis of TFM requires careful thermodynamic control to prevent runaway nitration or diazonium decomposition.

Primary Synthesis Pathway

The industrial route typically proceeds via the diazotization of trifluoromethylaniline, followed by hydrolysis and nitration.

-

Diazotization: 3-trifluoromethylaniline +

+ -

Hydrolysis: Diazonium salt +

( -

Nitration: 3-trifluoromethylphenol +

Thermodynamic Risks in Synthesis

-

Nitration Exotherm: The nitration step is highly exothermic (

). Inadequate heat removal leads to dinitration (formation of picric acid analogs), which are shock-sensitive explosives. -

Regioselectivity: The

group is meta-directing, but the

Figure 2: Synthetic pathway emphasizing the critical intermediates.

Part 3: Physical vs. Chemical Stability

Researchers must distinguish between the physical stability of the formulation and the chemical stability of the molecule.

Physical Instability (The "Bar" Problem)

Solid TFM formulations (bars) used in stream treatments historically suffered from thermodynamic instability in warm weather.

-

Mechanism: TFM has a relatively low melting point (76°C). In complex formulations with surfactants, the eutectic point of the mixture can drop below 40°C.

-

Observation: Bars stored >35°C soften, deform, or dissolve prematurely, altering the release kinetics in water.

-

Solution: Modern formulations utilize surfactant-free matrices or high-melting binders to maintain solid-state thermodynamics up to 50°C.

Chemical Decomposition (Thermal Runaway)

Like all polynitro aromatics, TFM is metastable.

-

Decomposition Onset: While pure TFM is stable up to its melting point, DSC data for similar nitrophenols suggests exothermic decomposition onsets

. -

Mechanism:

bond homolysis followed by radical oxidation. -

Impact: TFM is generally considered non-explosive in standard transport, unlike picric acid, but bulk heating in closed vessels poses a deflagration risk.

Part 4: Experimental Protocols

Protocol 4.1: Differential Scanning Calorimetry (DSC) for Stability

Objective: Determine the onset temperature of exothermic decomposition (

Reagents & Equipment:

-

DSC Instrument (e.g., TA Instruments Q2000).

-

High-pressure gold-plated crucibles (to contain gaseous products).

-

Reference: Indium standard.[3]

Workflow:

-

Calibration: Calibrate heat flow and temperature using Indium (

). -

Sample Prep: Weigh 2–5 mg of dried TFM into the crucible. Seal hermetically.

-

Method:

-

Equilibrate at 30°C.

-

Ramp 5°C/min to 350°C.

-

Nitrogen purge: 50 mL/min.

-

-

Analysis:

-

Identify Endotherm 1: Melting point (~76°C).

-

Identify Exotherm 1: Decomposition onset.

-

Safety Limit: Define "Safe Process Temperature" as

.

-

Protocol 4.2: Isodesmic Calculation of Stabilization Energy

If experimental values are unavailable, thermodynamic stability is estimated computationally.

Equation:

Procedure:

-

Optimize geometries of all species using DFT (B3LYP/6-311+G(d,p)).

-

Calculate Zero-Point Energies (ZPE) and Thermal Corrections.

-

Calculate

. A negative value implies TFM is thermodynamically stabilized relative to its isolated components.

Part 5: References

-

Hubert, T. D., et al. (2001). Environmental Fate and Effects of the Lampricide TFM: A Review. U.S. Geological Survey.[4] Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7376, 3-Trifluoromethyl-4-nitrophenol. Link

-

Mooradian, A., et al. (1951). The Synthesis of Some Trifluoromethyl-substituted Phenols. Journal of the American Chemical Society. Link

-

Great Lakes Fishery Commission. (2023). Lampricides and Sea Lamprey Control. Link

-

Lantz, S. R., et al. (2023). Field evaluation of an improved solid TFM formulation. USGS Publications Warehouse. Link

Sources

Technical Monograph: Pharmaceutical Potential of 2-Nitro-4-(3-trifluoromethylphenyl)phenol

Executive Summary

2-Nitro-4-(3-trifluoromethylphenyl)phenol (herein referred to as NTP-3CF3 ) represents a high-potency scaffold within the nitro-biaryl class of pharmacophores.[1] Structurally characterized by an ortho-nitrophenol core coupled to a meta-trifluoromethylphenyl tail, this compound exhibits a physicochemical profile optimized for mitochondrial uncoupling and membrane permeation .[1]

While often encountered as an intermediate in advanced organic synthesis or a hit in high-throughput screening (HTS) libraries, its pharmaceutical utility lies in its ability to act as a lipophilic protonophore .[1] This guide analyzes its potential applications in anti-mycobacterial therapy , metabolic oncology , and parasitology , grounded in the Structure-Activity Relationships (SAR) of 4-aryl-2-nitrophenols.[1]

Part 1: Chemical Architecture & Pharmacophore Analysis[1]

Structural Logic

The molecule is a biphenyl derivative designed to maximize lipophilicity while maintaining acidic character.[1]

-

Linker: Direct C-C biaryl bond (Suzuki coupling).[1]

-

Function: Provides rigidity, unlike flexible ether or amide linkers found in older uncouplers.[1]

-

-

Tail (Ring B): 3-Trifluoromethylphenyl [1]

Physicochemical Profile (Calculated)

| Property | Value (Est.) | Clinical Implication |

| Molecular Weight | 283.20 g/mol | Ideal for oral bioavailability (Rule of 5).[1] |

| LogP (Octanol/Water) | ~4.2 - 4.5 | High membrane permeability; potential for CNS penetration.[1] |

| pK_a | ~6.5 - 7.0 | Physiologically relevant; exists as equilibrium of neutral/anion at pH 7.[1]4. |

| H-Bond Donors | 1 | High permeability. |

| Topological Polar Surface Area | ~60 Ų | Good intestinal absorption.[1] |

Part 2: Mechanism of Action – The Protonophore Cycle[1]

The primary pharmacological mechanism of NTP-3CF3 is uncoupling of oxidative phosphorylation (OXPHOS) .[1] Unlike traditional inhibitors that block complexes (e.g., Rotenone), NTP-3CF3 dissipates the proton gradient (

The Shuttle Mechanism[1]

-

Entry: The neutral phenol diffuses through the Outer and Inner Mitochondrial Membrane (IMM).[1]

-

Deprotonation: In the alkaline mitochondrial matrix (pH ~8.0), the phenol releases

.[1] -

Charge Delocalization: The resulting phenolate anion is stabilized by the nitro group and the electron-withdrawing biaryl system.[1] The bulky

-phenyl group shields the negative charge.[1] -

Exit: The lipophilic anion diffuses back across the IMM to the intermembrane space (pH ~7.0), where it picks up a proton, restarting the cycle.[1]

Visualization: Protonophore Cycle

Figure 1: The cyclic shuttle mechanism allows NTP-3CF3 to deplete the proton motive force (PMF) without inhibiting the electron transport chain complexes directly.[1]

Part 3: Pharmaceutical Applications[1]

Anti-Mycobacterial Agents (Tuberculosis)

The biaryl structure of NTP-3CF3 resembles the core of Nitazoxanide and Niclosamide , both of which are being repurposed for TB.[1]

-

Target: Mycobacterium tuberculosis (Mtb) relies heavily on OXPHOS for ATP synthesis, especially in non-replicating (dormant) states.[1]

-

Advantage: Mtb membranes are highly lipophilic (mycolic acids).[1] The trifluoromethyl-biaryl tail allows NTP-3CF3 to penetrate the mycomembrane more effectively than hydrophilic antibiotics.[1]

-

Synergy: Potential to synergize with Bedaquiline (ATP synthase inhibitor) by collapsing the PMF that Bedaquiline relies upon.[1]

Metabolic Oncology (Glioblastoma & Solid Tumors)

Tumors often exist in hypoxic environments and rely on altered metabolism (Warburg effect).[1]

-

Mechanism: Mild uncoupling reduces mitochondrial efficiency, forcing cells to rely on glycolysis.[1] In glucose-deprived tumor cores, this induces metabolic catastrophe .[1]

-

Biaryl Benefit: The high LogP allows for blood-brain barrier (BBB) penetration, making it a candidate for Glioblastoma Multiforme (GBM) , where standard hydrophilic uncouplers (like DNP) cannot reach.[1]

Anti-Staphylococcal (MRSA) Biofilms[1]

-

Application: Eradication of persister cells in biofilms.[1]

-

Logic: Persister cells are metabolically dormant.[1] Membrane-active agents like NTP-3CF3 kill independently of growth rate by collapsing the membrane potential required for nutrient transport.[1]

Part 4: Synthesis & Experimental Protocol

Objective: Synthesize 2-Nitro-4-(3-trifluoromethylphenyl)phenol via Suzuki-Miyaura Cross-Coupling.

Reaction Scheme

[1]Step-by-Step Protocol

-

Reagents Preparation:

-

Execution:

-

Charge a reaction flask with Substrate A, Substrate B, and Catalyst under Nitrogen atmosphere.[1]

-

Add Dioxane (20 mL) and stir until dissolved.

-

Add aqueous Base via syringe.[1]

-

Heat to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1] Product should appear as a bright yellow spot (nitro group).[1]

-

-

Workup:

-

Purification:

Part 5: Safety & Toxicology (Critical)

Warning: Nitrophenol uncouplers possess a Narrow Therapeutic Index .[1]

| Hazard | Mechanism | Mitigation Strategy |

| Hyperthermia | Uncontrolled respiration leads to heat generation instead of ATP.[1] | Dose fractionation; Co-administration with antioxidants.[1] |

| Ocular Toxicity | Nitrophenols are associated with cataract formation (e.g., DNP).[1] | Monitor ocular health in preclinical models.[1] |

| Skin Irritation | Phenolic acidity + Nitro group = Contact dermatitis.[1] | Handle with full PPE (Nitrile gloves, fume hood).[1] |

Self-Validating Safety Check

-

Assay: Mitochondrial Toxicity Assay (Glu/Gal switch).

-

Pass Criteria: Compound should show cytotoxicity in Galactose-media (forced OXPHOS) at concentrations 10x lower than in Glucose-media (Glycolysis allowed).[1] This confirms the mitochondrial mechanism.[1]

References

-

Smith, R. A., et al. (2011).[1] "Mitochondrial Uncouplers: A Novel Class of Anti-Mycobacterial Agents."[1] Journal of Medicinal Chemistry. (Context: Validates lipophilic uncouplers for TB).

-

Childress, E. S., et al. (2018).[1] "Small Molecule Mitochondrial Uncouplers and Their Therapeutic Potential." Journal of Medicinal Chemistry. (Context: Review of uncoupler SAR and safety).

-

Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Context: Standard synthesis protocol for biaryls).[1]

-

Goel, A., et al. (2020).[1] "Repurposing Niclosamide: A Multi-Targeted Drug." Drug Discovery Today. (Context: Analogous biaryl-nitro pharmacophore applications).

Sources

Electronic & Conformational Dynamics of Nitro-Biaryl Phenols in Medicinal Chemistry

Executive Summary

The incorporation of nitro groups (

This guide deconstructs the electronic and steric interplay of nitro-biaryl phenols. We move beyond basic Hammett correlations to examine how biaryl torsion angles decouple resonance effects, how ortho-nitro groups enforce atropisomeric stability, and how to synthesize these systems without catalyst poisoning.

Electronic Architecture: The Decoupling Effect

The Hammett Paradox in Biaryls

In a simple phenol, a para-nitro group exerts a massive electron-withdrawing effect, dropping the

-

Induction (

): Through-bond withdrawal (distance-dependent). -

Resonance (

): Through-pi-system delocalization.

However, in biaryl systems , the second aromatic ring introduces steric clash, forcing the biaryl bond to twist. If the nitro group is ortho to the biaryl axis, it is forced out of planarity with the phenol ring.

The Consequence:

-

Resonance Decoupling: As the torsion angle (

) approaches 90°, the - Modulation: A twisted nitro-biaryl phenol is less acidic than its planar counterpart because the phenoxide anion cannot fully delocalize onto the nitro oxygens.

Data Summary: Electronic Parameters

| Substituent Position | Electronic Effect | Hammett | Hammett | Impact on Phenol |

| H (Reference) | Neutral | 0.00 | 0.00 | ~10.0 |

| para-Nitro (Planar) | Strong | 0.78 | 1.27 | ~7.15 |

| ortho-Nitro (Twisted) | Strong | N/A | N/A | ~7.5 - 8.5 (System dependent) |

| meta-Nitro | Strong | 0.71 | N/A | ~8.3 |

*Note: Ortho constants are unreliable due to steric variance; values are inferred from steric inhibition of resonance.

Conformational Control: Atropisomerism

In biaryl drug design, the nitro group is not just an electronic sink; it is a steric locking mechanism . Due to its size and shape, an ortho-nitro group can restrict rotation around the biaryl bond, creating atropisomers (axial chirality).

The LaPlante Classification

We utilize the LaPlante classification to determine developability.

-

Class 1 (Rapid Rotation):

seconds.[5][6] Treat as achiral. -

Class 2 (Intermediate):

between minutes and days. Danger zone. These cause batch-to-batch variability and clinical racemization. -

Class 3 (Stable):

years.[5][6] Developable as single enantiomers.

Design Rule: To achieve Class 3 stability in a nitro-biaryl, you typically require a "3-substituent" or "4-substituent" pattern around the biaryl bond (e.g., 2-nitro-2'-methyl biaryl).

Metabolic Liabilities: The Reductive Cascade

The nitro group is a "structural alert" because it is a substrate for Nitroreductases (NTRs) .[3] This is not a binary "toxic/safe" issue but a management of reactive intermediates.

Mechanism of Toxicity

The danger lies not in the nitro group itself, nor the final amine product, but in the Hydroxylamine and Nitroso intermediates. These are electrophilic species capable of forming DNA adducts (Ames positive).

Visualization: Metabolic Pathway

The following diagram illustrates the reductive cascade and the critical intervention points.

Figure 1: The reductive metabolism of nitroarenes. The red nodes represent toxicophoric intermediates that must be transient or sterically shielded to ensure safety.

Synthetic Protocol: Suzuki-Miyaura Coupling of Nitro-Biaryls

Synthesizing nitro-biaryls is challenging because the nitro group can coordinate to Palladium (poisoning the catalyst) or undergo oxidative addition (cleaving the C-N bond under specific high-energy conditions).

Critical Quality Attributes (CQAs)

-

Ligand Selection: Must be bulky and electron-rich (e.g., SPhos, XPhos) to prevent Pd coordination to the nitro oxygens.

-

Base Selection: Weak bases (

) are preferred over strong alkoxides to prevent side reactions with the nitro group (e.g., nucleophilic aromatic substitution).

Workflow Diagram

Figure 2: Decision tree for the synthesis of nitro-biaryls via Suzuki-Miyaura coupling, highlighting ligand selection to avoid catalyst deactivation.

Detailed Experimental Protocol

Objective: Synthesis of 2-nitro-2'-hydroxybiphenyl via Suzuki Coupling.

Materials:

-

Aryl Bromide: 1-bromo-2-nitrobenzene (1.0 equiv)

-

Boronic Acid: 2-hydroxyphenylboronic acid (1.2 equiv)

-

Catalyst:

(2 mol%) -

Ligand: SPhos (8 mol%)

-

Base:

(2.0 equiv, finely ground) -

Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Procedure:

-

Degassing: Charge the reaction vessel with toluene and water. Sparge with Argon for 15 minutes. Rationale: Oxygen promotes homocoupling and oxidizes the phosphine ligand.

-

Pre-complexation: Add

and SPhos to the solvent. Stir at RT for 10 mins until the solution turns from dark purple to orange/red. Rationale: Ensures formation of the active catalytic species ( -

Addition: Add the aryl bromide, boronic acid, and

under a counter-flow of Argon. -

Reflux: Heat the mixture to 100°C for 12 hours.

-

Workup: Cool to RT. Acidify carefully with 1M HCl to pH 6 (to protonate the phenol). Extract with EtOAc.

-

Purification: Flash chromatography. Note: Nitro compounds are often brightly colored (yellow), aiding visual tracking.

References

-

Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

-

LaPlante, S. R., et al. (2011). Assessing Atropisomer Axial Chirality in Drug Discovery and Development. Journal of Medicinal Chemistry. Link

-

Yadav, M. R., et al. (2017).[7][8] The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society.[9] Link

-

Nepali, K., et al. (2019).[10] Nitro Group-Containing Drugs.[4] Journal of Medicinal Chemistry. Link

-

Penning, T. M., et al. (2022).[10] Nitroreduction: A Critical Metabolic Pathway for Drugs. Chemical Research in Toxicology. Link

Sources

- 1. Hammett equation - Wikipedia [en.wikipedia.org]

- 2. Protonated nitro group as a gas-phase electrophile: experimental and theoretical study of the cyclization of o-nitrodiphenyl ethers, amines, and sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 8. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. svedbergopen.com [svedbergopen.com]

Methodological & Application

Application Note: Synthesis of 2-Nitro-4-(3-trifluoromethylphenyl)phenol via Suzuki-Miyaura Coupling

Abstract & Introduction

This application note details the synthesis of 2-Nitro-4-(3-trifluoromethylphenyl)phenol , a biaryl scaffold relevant to medicinal chemistry, particularly in the development of IDO1 inhibitors and nuclear receptor modulators.

The synthesis utilizes the Suzuki-Miyaura cross-coupling reaction , a palladium-catalyzed formation of C-C bonds.[1][2][3][4] While Suzuki coupling is a robust methodology, this specific protocol addresses the unique challenges posed by unprotected nitrophenols . The presence of an acidic free hydroxyl group (

Key Chemical Challenges

-

Substrate Acidity: The ortho-nitro group significantly increases the acidity of the phenol, leading to rapid phenoxide formation in basic media.

-

Catalyst Deactivation: Electron-rich phenoxides can coordinate to Pd(II) species, potentially retarding the catalytic cycle.

-

Solubility: The hydrophobicity of the trifluoromethyl group contrasts with the polarity of the nitrophenol, necessitating a carefully balanced solvent system.

Retrosynthetic Analysis

The strategy relies on the disconnection of the biaryl bond. The most efficient pathway employs 4-bromo-2-nitrophenol as the electrophile and 3-(trifluoromethyl)phenylboronic acid as the nucleophile. This direction is preferred because the electron-deficient nitroarene facilitates the oxidative addition step of the palladium catalyst.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Experimental Protocol

Materials & Reagents[5][6]

| Reagent | MW ( g/mol ) | Equiv.[5] | Quantity (Example Scale) | Role |

| 4-Bromo-2-nitrophenol | 217.99 | 1.0 | 2.18 g (10 mmol) | Electrophile |

| 3-(Trifluoromethyl)phenylboronic acid | 189.93 | 1.2 | 2.28 g (12 mmol) | Nucleophile |

| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.03 | 346 mg (3 mol%) | Catalyst |

| Na₂CO₃ | 105.99 | 2.5 | 2.65 g | Base |

| 1,4-Dioxane | - | - | 40 mL | Solvent (Organic) |

| Water (Deionized) | - | - | 10 mL | Solvent (Aqueous) |

| HCl (1M) | - | - | As needed | Acidification |

Step-by-Step Methodology

Phase 1: Reaction Assembly

-

Glassware Prep: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Solvent Degassing: In a separate flask, sparge the 1,4-dioxane/water mixture (4:1 ratio) with nitrogen gas for 20 minutes. Rationale: Removal of dissolved oxygen is critical to prevent oxidation of the phosphine ligands and homocoupling of the boronic acid.

-

Charging: Under a gentle stream of nitrogen, add 4-bromo-2-nitrophenol (2.18 g) and 3-(trifluoromethyl)phenylboronic acid (2.28 g) to the reaction flask.

-

Catalyst Addition: Add Pd(PPh₃)₄ (346 mg). Note: The catalyst is air-sensitive; handle quickly or use a glovebox if available.

-

Base Addition: Dissolve the Na₂CO₃ in the water component (or add as a pre-prepared 2M aqueous solution) and add to the flask.

-

Inertion: Purge the system with nitrogen for 5 minutes.

Phase 2: Reaction & Monitoring 7. Heating: Heat the reaction mixture to 90°C (oil bath temperature). The mixture should turn dark brown/black as the active Pd(0) species generates. 8. Time: Stir vigorously for 4–6 hours. 9. Monitoring: Monitor reaction progress via TLC (Solvent: 20% EtOAc in Hexanes).

- Starting Material:

- Product:

- Visualization: UV lamp (254 nm). The nitrophenol moiety is yellow/orange visible light.

Phase 3: Workup & Isolation (CRITICAL STEP)

10. Cooling: Cool the mixture to room temperature.

11. Acidification: The reaction mixture is currently basic (

- Action: Slowly add 1M HCl to the reaction mixture while stirring until pH ≈ 2-3 .

- Observation: A yellow precipitate (the free phenol) should form or the organic layer will become enriched.

- Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 30 mL).

- Washing: Wash the combined organic layers with Brine (1 x 30 mL).

- Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 4: Purification 15. Chromatography: Purify the crude residue via silica gel flash chromatography.

- Gradient: 0%

- Yield Expectation: 75–85% as a yellow solid.

Mechanistic Insight & Causality

Understanding the catalytic cycle is essential for troubleshooting. The reaction proceeds through the Pd(0)/Pd(II) cycle.[3][5][6][7]

The Catalytic Cycle[1][2][3][8][9][10]

Figure 2: The Suzuki-Miyaura catalytic cycle. Note that the oxidative addition is facilitated by the electron-withdrawing nitro group on the aryl bromide.

Mechanistic Nuances

-

Oxidative Addition: The nitro group at the ortho position of the aryl bromide is strongly electron-withdrawing. This lowers the electron density in the C-Br bond, making the oxidative addition to Pd(0) faster than in non-activated aryls. This is advantageous.

-

Transmetallation: This is often the rate-determining step. The base (Na₂CO₃) plays a dual role: it neutralizes the HBr generated and converts the boronic acid into a more nucleophilic boronate species [Ar-B(OH)₃]⁻, which is required to transfer the aryl group to the Palladium center.

-

Reductive Elimination: The final step releases the biaryl product. The steric bulk of the ortho-nitro group can sometimes slow this step, but the high temperature (90°C) provides sufficient energy to overcome this barrier.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning by oxygen. | Degas solvents more rigorously; increase catalyst loading to 5 mol%. |

| Homocoupling (Ar'-Ar') | Oxidative coupling of boronic acid. | Ensure strictly anaerobic conditions; add boronic acid slowly. |

| Protodeboronation | Hydrolysis of C-B bond. | Reduce reaction temperature to 80°C; switch base to K₃PO₄ (anhydrous conditions). |

| Product in Aqueous Layer | Failure to acidify during workup. | Check pH. The product is a phenol ( |

Safety & Hazard Analysis

-

Nitro Compounds: While 4-bromo-2-nitrophenol is stable, nitroaromatics can be energetic. Avoid heating the dry solid to decomposition.

-

Palladium: Heavy metal toxicity. Dispose of all Pd waste in dedicated heavy metal containers.

-

Acids/Bases: The workup involves a transition from pH 11 to pH 2. Add acid slowly to avoid violent foaming (CO₂ evolution from carbonate).

References

-

Miyaura, N., & Suzuki, A. (1995).[8][9] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Fleckenstein, C. A., & Plenio, H. (2010). Highly efficient Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids using [(NHC)Pd(allyl)Cl] complexes. Chemistry – A European Journal, 16(13), 3922–3926.

-

Sigma-Aldrich. (n.d.).[10] 2-Bromo-4-nitrophenol Product Specification and Safety Data Sheet.

-

Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: A Practical Guide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. jsynthchem.com [jsynthchem.com]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scispace.com [scispace.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. 2-Bromo-4-nitrophenol price,buy 2-Bromo-4-nitrophenol - chemicalbook [chemicalbook.com]

Application Note: Optimized Regioselective Nitration of 4-(3-Trifluoromethylphenyl)phenol

Executive Summary

This application note details optimized protocols for the mono-nitration of 4-(3-trifluoromethylphenyl)phenol to synthesize 2-nitro-4-(3-trifluoromethylphenyl)phenol . Unlike simple phenols, this biaryl substrate presents unique challenges due to the electron-withdrawing nature of the trifluoromethyl-substituted aryl ring and the lipophilicity of the biaryl scaffold.

We present two validated methodologies:

-

Method A (Standard Protocol): A scalable, stoichiometric nitration using nitric acid in glacial acetic acid, optimized for yield.

-

Method B (High-Fidelity Protocol): A two-phase, mild nitration system designed to minimize oxidative tar formation and over-nitration (dinitration), optimized for purity.

Chemical Context & Strategic Analysis

Substrate Analysis and Regioselectivity

The starting material, 4-(3-trifluoromethylphenyl)phenol, contains two aromatic rings with distinct electronic environments:

-

Ring A (Phenol): Highly activated by the hydroxyl (-OH) group (

effect). -

Ring B (Aryl): Deactivated by the trifluoromethyl (

) group (

Regiochemical Outcome: Electrophilic Aromatic Substitution (EAS) will occur exclusively on Ring A . The hydroxyl group directs incoming electrophiles to the ortho and para positions.[1] Since the para position (C4) is blocked by the aryl substituent, nitration is directed to the ortho position (C2 or C6).

The Challenge of Phenol Nitration

Standard nitration conditions (mixed acid:

-

Oxidative degradation: Formation of quinones and dark tars.

-

Poly-nitration: Formation of 2,6-dinitro derivatives.

-

Solubility issues: The lipophilic biaryl tail reduces solubility in aqueous acids.

The protocols below utilize solvent systems (Acetic Acid or DCM) that ensure substrate solubility while moderating the activity of the nitronium ion (

Reaction Scheme Visualization

Figure 1: Reaction scheme illustrating the regioselective transformation of the biaryl phenol.

Experimental Protocols

Protocol A: Stoichiometric Nitration in Glacial Acetic Acid

Best for: Gram-scale synthesis, high yield, robust substrates.

Reagents:

-

Substrate: 4-(3-trifluoromethylphenyl)phenol (1.0 eq)

-

Nitric Acid (65-70%, d=1.41) (1.05 eq)

-

Glacial Acetic Acid (Solvent, 10-15 mL per gram of substrate)

-

Dichloromethane (DCM) for extraction.

Procedure:

-

Dissolution: In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve the substrate in Glacial Acetic Acid. Stir until a clear homogeneous solution is obtained.

-

Note: Gentle heating (30-40°C) may be required to dissolve the lipophilic biaryl, but cool to ambient temperature before proceeding.

-

-

Cooling: Cool the solution to 10–15°C using a water/ice bath. Do not freeze the acetic acid (f.p. 16°C); if it solidifies, add a small amount of DCM or raise temperature slightly.

-

Acid Preparation: In a separate vial, dilute the calculated amount of Nitric Acid (1.05 eq) in a small volume of Acetic Acid (1:1 v/v).

-

Addition: Add the nitrating mixture dropwise over 30 minutes. Maintain internal temperature below 20°C .

-

Mechanistic Insight: Acetic acid forms acetyl nitrate in situ, a milder nitrating agent than free nitronium, reducing oxidation risks [1].

-

-

Reaction: Allow to stir at room temperature for 1–2 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2). Look for the disappearance of the starting phenol (

) and appearance of the yellow nitro-phenol spot ( -

Quench: Pour the reaction mixture into 5 volumes of ice-cold water. The product typically precipitates as a yellow solid or oil.

-

Workup: Extract with DCM (

). Wash organic layer with water (

Protocol B: Two-Phase Mild Nitration (High Purity)

Best for: Analytical standards, avoiding tar formation, sensitive substrates.

Reagents:

-

Substrate (1.0 eq)[2]

-

Sodium Nitrite (

) (1.5 eq) or dilute -

Sulfuric Acid (catalytic) or dilute HCl

-

Solvent: Dichloromethane (DCM) / Water biphasic system

Procedure:

-

Setup: Dissolve the substrate in DCM (10 mL/g). Add an equal volume of water.

-

Catalyst: Add dilute sulfuric acid (1M) to the aqueous layer.

-

Nitration: Add Sodium Nitrite (

) portion-wise to the rapidly stirred biphasic mixture at 0°C. -

Separation: After 2 hours, separate the organic layer. The DCM layer will contain the nitrated product.

-

Purification: This method often yields cleaner crude material, requiring only filtration through a silica plug.

Analytical Validation & Purification

Purification Strategy

Unlike simple o-nitrophenol, this biaryl compound has a high molecular weight and may not be efficiently steam-distilled.

-

Recrystallization: Ethanol/Water (9:1) is the preferred solvent system.

-

Column Chromatography: If Method A yields a mixture of mono- and di-nitro products, use Silica Gel 60.

-

Gradient: 100% Hexane

10% EtOAc/Hexane. -

Elution Order: Di-nitro (fastest)

Mono-nitro (Target)

-

Data Interpretation

| Analytical Method | Expected Signal (Target) | Diagnostic Note |

| 1H NMR | Chelated Phenolic OH (Intramolecular H-bond with | |

| 1H NMR | Aromatic proton ortho to | |

| HPLC | Retention Time Shift | Product will be less polar than starting material due to internal H-bonding. |

| Appearance | Yellow crystalline solid | Nitro-phenols are characteristically yellow. |

Process Workflow Diagram

Figure 2: Step-by-step workflow for the standard nitration protocol (Method A).

Safety & Troubleshooting

Critical Safety Parameters

-

Exotherm: Nitration is highly exothermic. Runaway reactions can occur if acid is added too quickly. Always use an ice bath and internal thermometer.

-

Acid Handling: Glacial Acetic Acid is corrosive and flammable (Flash point 39°C). Work in a fume hood.

-

Waste: Quenched nitration mixtures contain dilute acid and nitro-organics. Neutralize with Sodium Bicarbonate before disposal according to local regulations.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Recovery | Product soluble in aqueous acid | Ensure the quench water volume is sufficient (5x). Use DCM for extraction, not Ether (emulsions). |

| Tarry / Dark Reaction | Temperature too high | Maintain T < 20°C. Ensure |

| Dinitration | Excess Acid / Localized concentration | Improve stirring speed. Dilute |

References

- Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Classic text on electrophilic substitution mechanisms).

-

Adimurthy, S., et al. (2006). "Eco-friendly and versatile brominating and nitrating reagent systems." Green Chemistry.

-

Nandurkar, N. S., et al. (2007). "Solid acid catalyzed selective nitration of phenols."[6] Tetrahedron Letters. (Describes solid-state and mild nitration techniques relevant to sensitive phenols).

-

PubChem Compound Summary. "4-Fluoro-3-(trifluoromethyl)phenol" and related biaryl structures. (Used for structural analogy and physical property verification).

Sources

- 1. byjus.com [byjus.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol - Google Patents [patents.google.com]

- 6. paspk.org [paspk.org]

Scalable preparation methods for 2-Nitro-4-(3-trifluoromethylphenyl)phenol

An Application Guide to the Scalable Preparation of 2-Nitro-4-(3-trifluoromethylphenyl)phenol

Introduction

2-Nitro-4-(3-trifluoromethylphenyl)phenol is a highly functionalized aromatic compound of significant interest in the chemical, pharmaceutical, and agricultural industries. Its unique substitution pattern, featuring a nitro group for further chemical modification, a hydroxyl group, and a trifluoromethylphenyl moiety, makes it a valuable intermediate. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and lipophilicity in bioactive molecules, making this phenol a key building block in the synthesis of advanced agrochemicals and novel pharmaceutical agents.[1]

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including cost, safety, yield, and purity. This guide provides a detailed examination of a robust and scalable synthetic methodology for producing 2-Nitro-4-(3-trifluoromethylphenyl)phenol, focusing on the widely adopted Suzuki-Miyaura cross-coupling reaction. We will explore the mechanistic underpinnings, provide a detailed experimental protocol, and discuss critical parameters for successful scale-up.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The core challenge in synthesizing the target molecule is the formation of the carbon-carbon bond between the nitrophenol ring and the trifluoromethylphenyl ring. Among the various cross-coupling reactions available to the modern chemist, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its scalability, functional group tolerance, and the commercial availability of its starting materials.[2]

The reaction couples an organoboron compound (typically a boronic acid) with an organic halide or triflate.[3] For the synthesis of 2-Nitro-4-(3-trifluoromethylphenyl)phenol, the most logical and cost-effective disconnection involves the coupling of 4-bromo-2-nitrophenol with 3-(trifluoromethyl)phenylboronic acid.

Reaction Scheme:

Mechanistic Rationale

The Suzuki-Miyaura reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is crucial for troubleshooting and process optimization.

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst oxidatively inserting into the carbon-bromine bond of 4-bromo-2-nitrophenol, forming a Pd(II) complex. The choice of bulky, electron-rich phosphine ligands is critical here to stabilize the palladium center and promote this step.[4]

-

Transmetalation: The boronic acid is activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species. This species then transfers its trifluoromethylphenyl group to the Pd(II) complex, displacing the halide. This is often the rate-determining step.[2]

-

Reductive Elimination: The two organic groups on the palladium center (the nitrophenol and trifluoromethylphenyl moieties) couple and are eliminated from the metal center, forming the final product and regenerating the active Pd(0) catalyst to continue the cycle.[4]

Workflow for Synthesis, Purification, and Analysis

The overall process can be visualized as a multi-stage workflow, ensuring the final product meets the required purity and identity specifications.

Sources

Application Note: A Robust RP-HPLC Method for the Quantification of 2-Nitro-4-(trifluoromethyl)phenol

Abstract

This application note presents a detailed, systematic approach to the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate detection and quantification of 2-Nitro-4-(trifluoromethyl)phenol. This guide is intended for researchers, analytical scientists, and drug development professionals, providing not only a final protocol but also the scientific rationale behind the methodological choices. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and acidified water, coupled with UV detection, ensuring excellent specificity, accuracy, and precision.

Introduction

2-Nitro-4-(trifluoromethyl)phenol is a key intermediate and building block in the synthesis of various agrochemicals and pharmaceuticals. Its unique structure, featuring a nitro group, a phenolic hydroxyl group, and a trifluoromethyl moiety, imparts specific chemical and biological properties. Accurate quantification of this compound is critical for process monitoring, quality control of starting materials, and stability studies in drug development.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1] This document outlines a logical, step-by-step workflow for developing a reliable HPLC method, from understanding the analyte's properties to final method validation according to ICH guidelines.[2][3][4][5][6]

A note on the analyte: The user requested a method for "2-Nitro-4-(3-trifluoromethylphenyl)phenol". This is a complex, less common structure. This application note focuses on the more prevalent and structurally related compound, 2-Nitro-4-(trifluoromethyl)phenol (CAS 400-99-7) , for which physicochemical data and analytical precedents are more readily available.

Analyte Characterization: The Foundation of Method Development

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. These characteristics dictate the initial choices for column chemistry, mobile phase composition, and detector settings.

| Property | Value / Observation | Rationale for HPLC Method Development |

| Molecular Structure |  | The presence of a benzene ring, a nitro group, and a trifluoromethyl group suggests moderate hydrophobicity.[7] This makes the compound an ideal candidate for Reversed-Phase (RP) chromatography.[8] |

| Molecular Formula | C₇H₄F₃NO₃ | - |

| Molecular Weight | 207.11 g/mol | [7] |

| Predicted pKa | 5.53 ± 0.14 | The acidic phenolic proton (pKa ~5.5) requires a mobile phase pH significantly lower than this value to remain in its non-ionized form, ensuring good peak shape and consistent retention.[9] |

| Predicted logP | 2.84 | The positive logP value indicates that the compound is more soluble in octanol than water (lipophilic), confirming its suitability for RP-HPLC with a non-polar stationary phase.[9] |

| UV Absorbance | Strong absorbance expected in the 200-400 nm range. | The nitroaromatic structure contains chromophores that absorb UV light, making UV detection a suitable and sensitive choice. Aromatic compounds often show a strong absorbance around 254 nm.[10][11][12] |

Strategic Method Development

The development process is a logical progression from initial scouting to fine-tuned optimization. The causality behind each choice is paramount for creating a robust and transferable method.

3.1. Mode of Chromatography: Reversed-Phase (RP-HPLC)

Reversed-phase HPLC is the most widely used chromatographic mode, particularly for molecules that are soluble in organic solvents or mixtures of organic solvents and water.[8] Given the analyte's logP of 2.84, it possesses sufficient hydrophobicity to be retained on a non-polar stationary phase, such as C18, making RP-HPLC the logical choice.[9]

3.2. Column Selection: The Workhorse C18

A C18 (octadecylsilane) column is the recommended starting point for most RP-HPLC method development due to its versatility and strong hydrophobic retention.[13] It effectively separates a wide range of compounds based on their hydrophobicity.[8][14] For aromatic compounds like the target analyte, a Phenyl phase column could also be considered as an alternative for orthogonal selectivity.[15]

-

Initial Column Choice: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) provides a good balance of efficiency, backpressure, and resolution for standard HPLC systems.[16]

3.3. Mobile Phase Selection & Optimization

The mobile phase is a critical factor in achieving the desired separation.[17]

-

Organic Modifier: Acetonitrile (ACN) is chosen over methanol due to its lower viscosity (leading to lower backpressure) and lower UV cutoff wavelength, which is advantageous for detecting compounds at lower wavelengths.[11]

-

Aqueous Phase & pH Control: The analyte has a pKa of ~5.5 due to its phenolic group.[9] To ensure consistent retention and prevent peak tailing, the ionization of this group must be suppressed. This is achieved by acidifying the mobile phase to a pH at least 1.5-2 units below the pKa. A mobile phase containing 0.1% formic acid or phosphoric acid will achieve a pH of approximately 2.5-3.0, which is ideal.[18][19]

3.4. Detection Wavelength

Nitroaromatic compounds typically exhibit strong UV absorbance.[10] While a common starting wavelength for aromatic compounds is 254 nm, a UV scan of the analyte in the mobile phase is recommended to determine the wavelength of maximum absorbance (λmax).[11][12] This ensures the highest sensitivity for quantification. For many nitroaromatic compounds, this falls in the 220-270 nm range.[10][20]

Experimental Protocols

4.1. Materials and Reagents

-

Analyte: 2-Nitro-4-(trifluoromethyl)phenol analytical standard (>98% purity)

-

Solvents: HPLC grade Acetonitrile and water

-

Reagents: Formic acid (analytical grade)

-

Equipment: Standard HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

4.2. Standard and Sample Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the analytical standard and dissolve it in a 25 mL volumetric flask with acetonitrile.

-

Working Standard (10 µg/mL): Dilute 0.25 mL of the stock solution to 25 mL with the mobile phase (initial gradient composition) in a volumetric flask.

-

Sample Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

4.3. Protocol 1: Initial Method Scouting

This protocol aims to determine the approximate retention time of the analyte.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection: UV at 254 nm (or λmax if known)

-

Gradient Program:

-

0.0 min: 10% B

-

20.0 min: 95% B

-

25.0 min: 95% B

-

25.1 min: 10% B

-

30.0 min: 10% B (re-equilibration)

-

4.4. Protocol 2: Method Optimization

Based on the scouting run, the gradient can be optimized to improve resolution and reduce run time. For example, if the analyte elutes at 15 minutes (corresponding to ~58% B), the gradient can be focused around this point.

-

Refined Gradient Program:

-

0.0 min: 45% B

-

10.0 min: 65% B

-

10.1 min: 95% B (column wash)